molecular formula C7H11ClN4 B1449031 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine CAS No. 1070217-24-1

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine

Cat. No.: B1449031
CAS No.: 1070217-24-1
M. Wt: 186.64 g/mol
InChI Key: XQQBZYGZRQYLBS-UHFFFAOYSA-N
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Description

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition is crucial in preventing the breakdown of neurotransmitters, thereby affecting nerve signal transmission. Additionally, the compound has shown interactions with various proteins and biomolecules, enhancing its antimicrobial efficacy .

Cellular Effects

The effects of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- on cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This inhibition is achieved through the disruption of cellular metabolism and the induction of oxidative stress, leading to cell death .

Molecular Mechanism

At the molecular level, 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- exerts its effects through binding interactions with biomolecules. It forms stable complexes with enzymes, leading to their inhibition. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing substrate binding . This mechanism is particularly effective in antimicrobial applications, where enzyme inhibition can halt the proliferation of pathogenic microorganisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- have been studied over time. The compound exhibits stability under various conditions, maintaining its efficacy over extended periods . It is subject to degradation under extreme pH and temperature conditions. Long-term studies have shown that the compound can induce persistent changes in cellular function, including prolonged inhibition of enzyme activity and sustained antimicrobial effects .

Dosage Effects in Animal Models

The effects of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effective antimicrobial activity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range maximizes efficacy while minimizing adverse effects.

Metabolic Pathways

1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels . The compound’s metabolism results in the formation of active metabolites that contribute to its overall biological activity .

Transport and Distribution

Within cells and tissues, 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, enhancing its efficacy. The compound’s distribution is influenced by its chemical properties, including solubility and molecular size .

Subcellular Localization

The subcellular localization of 1,3,5-Triazin-2-amine, 4-chloro-6-(1,1-dimethylethyl)- is critical for its activity. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for its function, as it allows the compound to interact with key biomolecules and exert its effects .

Properties

IUPAC Name

4-tert-butyl-6-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBZYGZRQYLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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